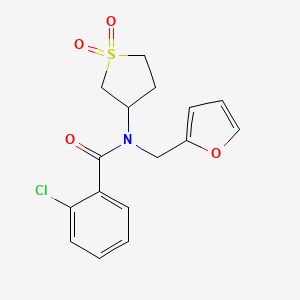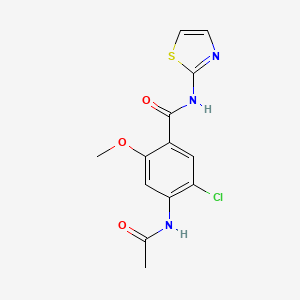
4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide
説明
4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide, also known as ACTB, is a compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized in several ways and has been used to study its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide involves its interaction with various cellular targets, including enzymes and receptors. 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and histone deacetylase. 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has also been shown to bind to several receptors, including the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high potency and selectivity. 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been shown to have a high affinity for its cellular targets, which makes it an ideal compound for studying the mechanism of action of various enzymes and receptors. However, one of the limitations of using 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potential toxicity and side effects. Therefore, it is important to use appropriate safety measures when handling 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide in lab experiments.
将来の方向性
There are several potential future directions for the use of 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide in scientific research. One potential direction is the development of new drugs based on the structure of 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide. Another potential direction is the use of 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide as a tool to study the function of various enzymes and receptors in the human body. Additionally, 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
科学的研究の応用
4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been used in various scientific research applications, including cancer research, drug discovery, and medicinal chemistry. In cancer research, 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. In medicinal chemistry, 4-(acetylamino)-5-chloro-2-methoxy-N-1,3-thiazol-2-ylbenzamide has been used as a scaffold to design and synthesize new compounds with potential therapeutic applications.
特性
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c1-7(18)16-10-6-11(20-2)8(5-9(10)14)12(19)17-13-15-3-4-21-13/h3-6H,1-2H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBUHPYZYTUFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-bromo-4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4392819.png)
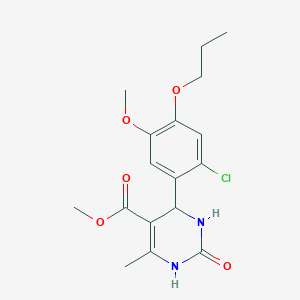

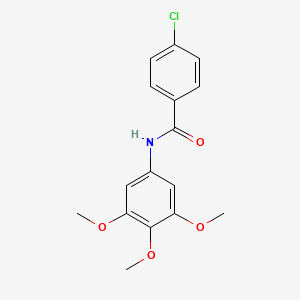
![ethyl ({2-[(tert-butylamino)carbonyl]phenyl}amino)(oxo)acetate](/img/structure/B4392843.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)-3-piperidinecarboxamide](/img/structure/B4392853.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4392855.png)

![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4392862.png)
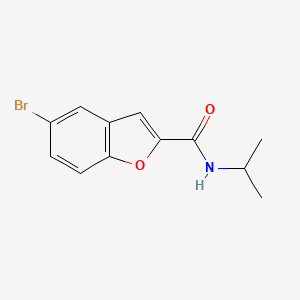
![(3-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392879.png)
![N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4392881.png)
